molecular formula C49H65N7O10S B2543302 K-Ras ligand-Linker Conjugate 3

K-Ras ligand-Linker Conjugate 3

Cat. No.: B2543302
M. Wt: 944.1 g/mol
InChI Key: JMQQKTJAQKSXBU-XUTHUYCTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K-Ras ligand-Linker Conjugate 3 involves the incorporation of a ligand for the K-Ras recruiting moiety and a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and detailed in patent literature . Generally, the synthesis involves multiple steps, including the formation of the ligand, the linker, and their conjugation.

Industrial Production Methods

Industrial production methods for this compound are not widely disclosed. it is likely that the production involves large-scale synthesis techniques, including the use of automated synthesizers and purification methods such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

K-Ras ligand-Linker Conjugate 3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Properties

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-1-methyl-4-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]pyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H65N7O10S/c1-36-13-15-41(16-14-36)67(58,59)65-30-28-62-26-24-60-23-25-61-27-29-63-40-31-39(53(5)33-40)35-64-47-51-44-34-54(45-12-8-10-37-9-6-7-11-42(37)45)20-18-43(44)46(52-47)55-21-22-56(38(32-55)17-19-50)48(57)66-49(2,3)4/h6-16,38-40H,17-18,20-35H2,1-5H3/t38-,39-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQQKTJAQKSXBU-XUTHUYCTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2CC(N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN(C(C7)CC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCO[C@@H]2C[C@H](N(C2)C)COC3=NC4=C(CCN(C4)C5=CC=CC6=CC=CC=C65)C(=N3)N7CCN([C@H](C7)CC#N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H65N7O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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